(R)-2-Methylpyrrolidine-2-carboxylic acid

Description

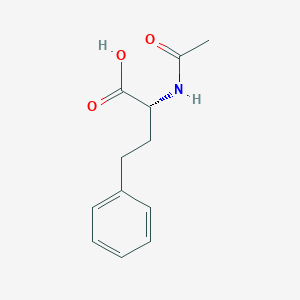

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHAVWYGIBIEU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979566 | |

| Record name | 2-Methylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63399-77-9 | |

| Record name | 2-Methylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid, is a versatile building block in medicinal chemistry and a valuable tool in asymmetric synthesis. Its rigid pyrrolidine scaffold and the presence of a quaternary stereocenter at the C2 position make it a unique and sought-after intermediate in the development of novel therapeutics, particularly in the realm of neuroscience. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of (R)-2-Methylpyrrolidine-2-carboxylic acid, primarily focusing on its hydrochloride salt form, which is the common commercial and experimental form. Detailed experimental protocols for its synthesis and resolution are provided, along with a workflow diagram to visually represent these processes.

Physicochemical Properties

(R)-2-Methylpyrrolidine-2-carboxylic acid is most commonly handled as its hydrochloride salt, which enhances its stability and solubility in aqueous media. The key physicochemical properties are summarized in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | [1] |

| Synonyms | (R)-2-Methylproline hydrochloride, (2R)-2-methyl-2-pyrrolidinecarboxylic acid hydrochloride | [2] |

| CAS Number | 123053-48-5 | [1] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1][3] |

| Appearance | White to off-white or beige crystalline powder or crystals | [1] |

| Melting Point | Approximately 340°C | [1] |

| Solubility | High solubility in water (>100 mg/mL); soluble in common organic solvents | [1][4] |

| Stability | Stable under inert atmosphere; should be stored at room temperature away from moisture | [1] |

Table 2: Spectral Data for (R)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

| Spectral Data Type | Key Peaks/Signals | Reference(s) |

| ¹³C NMR | δ 62.5 (C2), 179.8 (COOH), and 24.1 (CH₃) | [1] |

| FT-IR | 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, carboxylic acid O-H) | [1] |

| Mass Spectrometry | Accurate Mass: ~165.0557 g/mol | [1] |

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-2-Methylpyrrolidine-2-carboxylic acid can be achieved through two primary strategies: asymmetric synthesis from a chiral precursor or the resolution of a racemic mixture.

Asymmetric Synthesis from (S)-Proline

A common approach to synthesize the enantiomers of 2-methylpyrrolidine-2-carboxylic acid is to start from the readily available chiral pool amino acid, proline. The following protocol is adapted from a method for the synthesis of the (S)-enantiomer and can be modified to obtain the (R)-enantiomer by starting with (R)-proline.

Experimental Protocol: Asymmetric Synthesis

-

Step 1: Synthesis of the Azetidinone Intermediate.

-

Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).

-

Add magnesium sulfate (30 g) to the suspension.

-

Heat the mixture at 60°C for 24 hours.

-

Stir the reaction mixture at room temperature for an additional 2 days.

-

Filter the mixture and wash the residue with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.

-

Dry the organic phase with magnesium sulfate and concentrate.

-

Recrystallize the crude product from ethanol to obtain the white solid azetidinone.[5]

-

-

Step 2: Methylation of the Azetidinone Intermediate.

-

Prepare a solution of the azetidinone (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.

-

Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.

-

After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).

-

Allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the mixture with chloroform.

-

Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.[5]

-

-

Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride.

-

Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone.

-

After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.[6]

-

Chiral Resolution of Racemic 2-Methylpyrrolidine-2-carboxylic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-methylpyrrolidine-2-carboxylic acid. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The different solubilities of the diastereomeric salts allow for their separation by crystallization.

Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid

-

Hydrogenation of 2-Methylpyrroline: In a suitable pressure reactor, combine 2-methylpyrroline (2.50 g, 30.12 mmol), platinum(IV) oxide (250 mg, catalytic amount), absolute ethanol (62 mL), and methanol (26 mL). Pressurize the reactor with hydrogen gas to 55 psi and stir at ambient temperature for 5 hours.[6]

-

Catalyst Removal: Upon completion, carefully vent the reactor and filter the mixture through Celite® to remove the catalyst.[6]

-

Diastereomeric Salt Formation: To the filtrate from the previous step, add L-(+)-tartaric acid and dissolve to form a solution.[6][7]

-

Crystallization: Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution. The (R)-enantiomer forms a less soluble salt with L-tartaric acid.

-

Isolation: Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. Further recrystallization steps can be performed to enhance the enantiomeric excess.[6]

-

Liberation of the Free Amine: The resolved tartrate salt can be treated with a strong base to liberate the free (R)-2-methylpyrrolidine, which can then be converted to the hydrochloride salt if desired.

Synthesis and Resolution Workflow

Caption: A flowchart illustrating two primary routes to obtain (R)-2-Methylpyrrolidine-2-carboxylic acid: asymmetric synthesis and chiral resolution.

Biological Activity and Applications

(R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives are of significant interest in drug discovery due to their ability to modulate enzymatic pathways, particularly those involved in neurotransmitter regulation.[1][3]

Mechanism of Action

The biological activity of this compound is attributed to its structural similarity to proline, allowing it to interact with various enzymes and receptors. Its chiral nature is crucial for its selective biological interactions.[1] It has been investigated for its potential therapeutic effects in neurological disorders.[3]

One specific target that has been identified is the glycine transporter 1 (GlyT1) . (R)-2-Methylpyrrolidine-2-carboxylic acid derivatives have been shown to inhibit GlyT1 with an IC₅₀ value in the nanomolar range, which potentiates NMDA receptor activity.[1] This mechanism is relevant for the treatment of cognitive disorders.

Applications in Drug Development and Research

-

Asymmetric Synthesis: Its chiral nature makes it a valuable chiral auxiliary or catalyst in the synthesis of enantiomerically pure pharmaceuticals.[3]

-

Peptide Synthesis: It serves as a building block in the synthesis of peptides, which play crucial roles in various biological processes.[1]

-

Pharmacological Research: It is used in studies investigating enzyme-substrate interactions and protein engineering.[3] Its potential to modulate enzymatic pathways makes it a candidate for the development of drugs targeting neurological conditions.[1][3]

Chemical Reactivity

The functional groups of (R)-2-Methylpyrrolidine-2-carboxylic acid—the secondary amine and the carboxylic acid—allow for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

-

Esterification: The carboxylic acid group can react with alcohols to form esters.[1]

-

Amidation: The carboxylic acid can react with amines to form amides.[1]

-

Decarboxylation: Under certain conditions, the molecule can lose carbon dioxide to yield other derivatives.[1]

-

N-Alkylation/N-Acylation: The secondary amine can undergo substitution reactions with alkyl halides or acyl chlorides to introduce various substituents on the nitrogen atom.[3]

Conclusion

(R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an important tool for the development of new chemical entities with specific biological activities. The synthetic routes outlined in this guide provide a basis for its preparation, and the understanding of its biological context will continue to drive its application in the discovery of novel therapeutics. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists working in this exciting field.

References

- 1. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]

- 2. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. guidechem.com [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral non-proteinogenic amino acid derivative, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its rigid, methylated pyrrolidine scaffold makes it a valuable building block for constructing complex molecular architectures with specific stereochemistry. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and biological relevance, with a focus on its hydrochloride salt form (CAS No: 123053-48-5), which is the most common commercially available form.

Chemical Structure and Identifiers

(R)-2-Methylpyrrolidine-2-carboxylic acid possesses a pyrrolidine ring with a methyl group and a carboxylic acid group attached to the same chiral center at the 2-position. The "(R)" designation specifies the stereochemical configuration at this carbon.

Chemical Identifiers for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

| Identifier | Value |

|---|---|

| CAS Number | 123053-48-5[1][2][3] |

| Molecular Formula | C₆H₁₂ClNO₂[1][2][3] |

| Molecular Weight | 165.62 g/mol [2][3][4] |

| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride[1] |

| SMILES | C[C@@]1(CCCN1)C(=O)O.Cl[3] |

| InChI | InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1[2] |

| InChIKey | YWPABDPNGQMUFH-FYZOBXCZSA-N[1] |

Physicochemical Properties

The physicochemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride are summarized in the table below. The hydrochloride salt form generally imparts high water solubility.

Physicochemical Properties of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

| Property | Value |

|---|---|

| Appearance | White to off-white crystalline solid or powder[2] |

| Melting Point | Approximately 340°C[2] |

| Solubility | High solubility in water; soluble in alcohols like methanol and ethanol[1] |

| Stability | Stable under inert atmosphere; should be stored at room temperature away from moisture[2] |

| Purity (Typical) | ≥97% |

Spectroscopic Data

Expected Spectroscopic Data for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the methyl group protons, the three sets of methylene protons on the pyrrolidine ring, and the amine proton. The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | Signals for the methyl carbon, the three methylene carbons of the pyrrolidine ring, the quaternary carbon at the 2-position, and the carboxylic acid carbon. |

| FT-IR (KBr) | Broad absorption band for the O-H stretch of the carboxylic acid, C-H stretching vibrations, a characteristic peak for the C=O stretch of the carboxylic acid, and N-H bending vibrations. |

| Mass Spectrometry | The accurate mass of the hydrochloride is approximately 165.0557 g/mol .[2] The free base would show a molecular ion peak corresponding to its molecular weight (129.16 g/mol ). |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure (R)-2-Methylpyrrolidine-2-carboxylic acid can be achieved through two primary strategies: asymmetric synthesis from chiral precursors or resolution of a racemic mixture.

Method 1: Racemic Synthesis followed by Chiral Resolution

This method involves the synthesis of racemic 2-methylpyrrolidine-2-carboxylic acid, followed by separation of the enantiomers.

Experimental Protocol: Chiral Resolution using Tartaric Acid

-

Racemate Synthesis: A racemic mixture of 2-methylpyrrolidine-2-carboxylic acid can be synthesized via various organic chemistry methods, such as the Strecker synthesis starting from a suitable ketone precursor.

-

Diastereomeric Salt Formation: The racemic mixture is dissolved in a suitable solvent, such as ethanol. An equimolar amount of an enantiomerically pure resolving agent, such as L-tartaric acid, is added to the solution.[5]

-

Fractional Crystallization: The resulting diastereomeric salts, (R)-2-methylpyrrolidine-2-carboxylic acid L-tartrate and (S)-2-methylpyrrolidine-2-carboxylic acid L-tartrate, will have different solubilities. The solution is allowed to cool slowly, leading to the selective crystallization of the less soluble diastereomer.[6]

-

Isolation and Purification: The crystals are isolated by filtration.[7] Recrystallization may be necessary to achieve high diastereomeric purity.

-

Liberation of the Free Acid: The purified diastereomeric salt is treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the free (R)-2-Methylpyrrolidine-2-carboxylic acid, which can then be isolated.

Method 2: Asymmetric Synthesis

A plausible asymmetric synthesis route for the (R)-enantiomer can be adapted from established protocols for the (S)-enantiomer, starting from the corresponding chiral precursor, D-proline.

Conceptual Experimental Workflow for Asymmetric Synthesis

References

- 1. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 2. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]

- 3. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

(R)-2-Methylproline: A Deep Dive into its Stereochemistry and Chiral Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-methylproline, a non-proteinogenic α-amino acid, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural feature—a methyl group at the α-carbon (C2) of the proline ring—introduces a critical chiral center that profoundly influences its chemical and biological properties. This guide provides a comprehensive overview of the stereochemistry of (R)-2-methylproline, its synthesis, and its applications, with a focus on data-driven insights and detailed experimental methodologies.

The Stereochemical Landscape of (R)-2-Methylproline

The defining characteristic of 2-methylproline is the presence of a chiral center at the C2 position, giving rise to two enantiomers: (R)-2-methylproline and (S)-2-methylproline.[1] This stereocenter is pivotal, as the spatial arrangement of the methyl group dictates the molecule's interaction with other chiral entities, such as enzymes and receptors.[1] The introduction of the methyl group also imparts significant steric hindrance, which restricts the conformational flexibility of the pyrrolidine ring.[1] This conformational constraint is a key attribute, influencing the secondary structure of peptides when 2-methylproline is incorporated, often stabilizing β-turn conformations.[1][2]

The (R)-enantiomer is specifically a derivative of D-proline and is instrumental in the synthesis of various chiral compounds.[1] Its distinct three-dimensional structure makes it a valuable building block for creating molecules with enhanced metabolic stability, improved potency, and specific stereochemical orientations necessary for biological activity.[3]

Enantioselective Synthesis of (R)-2-Methylproline

The synthesis of enantiomerically pure (R)-2-methylproline is a key focus in organic chemistry.[1] Several strategies have been developed to achieve high levels of stereocontrol.

Diastereoselective Alkylation of Chiral Precursors

One of the most prominent methods involves the diastereoselective alkylation of a chiral precursor derived from (R)-proline. This "self-reproduction of chirality" approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of the reaction.[1] A common strategy begins with the conversion of (R)-proline into a rigid bicyclic lactam. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), followed by the introduction of a methyl group via an electrophile like methyl iodide, proceeds with high diastereoselectivity and retention of configuration.[1] Subsequent hydrolysis of the bicyclic intermediate yields the desired (R)-2-methylproline.[1]

"Memory of Chirality" (MOC)

The "Memory of Chirality" is an innovative strategy that has been successfully applied to the synthesis of (R)-Boc-2-methylproline.[4][5] This method allows for the retention of stereochemical information even when the original chiral center is temporarily destroyed during the reaction.[1] A scalable, four-step process starting from alanine benzyl ester hydrochloride has been developed that does not require chromatography and produces (R)-Boc-2-methylproline in good yield and with excellent stereochemical control.[4][5]

Other Synthetic Approaches

Other methods for synthesizing enantiomerically pure 2-methylproline include the use of chiral auxiliaries, asymmetric hydrogenation of α,β-unsaturated pyrrolidine precursors with chiral ruthenium catalysts, and phase-transfer catalysis.[1] Diastereomeric resolution using chiral resolving agents like D-tartaric acid can also be employed to separate the enantiomers from a racemic mixture.[1]

Quantitative Data on (R)-2-Methylproline Synthesis

The following table summarizes key quantitative data from various synthetic and analytical procedures for 2-methylproline enantiomers.

| Parameter | (R)-2-Methylproline | (S)-2-Methylproline | Method | Starting Material | Reference |

| Specific Rotation [α]D | +73.1° (c 1.7, MeOH) | -71.1° to -72.1° (c 1.0, MeOH) | Diastereoselective Alkylation | (R)-Proline / (S)-Proline | [2] |

| Enantiomeric Excess (ee) | 99.6% | 99.0 ± 0.5% | Memory of Chirality / Diastereoselective Alkylation | Alanine benzyl ester hydrochloride / (S)-Proline | [2][4] |

| Melting Point | 340 °C (dec.) | 248–252 °C (dec.) | Not specified | Not specified | [2][6] |

| Overall Yield | 55% | 85-90% (from bicyclic intermediate) | Diastereoselective Alkylation | (R)-Proline / (S)-Proline | [2] |

Experimental Protocols

General Procedure for the Synthesis of (R)-2-Methylproline via Diastereoselective Alkylation

This procedure is adapted from the synthesis of (S)-2-methylproline and assumes the use of (R)-proline as the starting material.[2]

Part A: Synthesis of (2S,5R)-2-tert-Butyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

Suspend (R)-proline in pentane.

-

Add pivalaldehyde and trifluoroacetic acid.

-

Heat the mixture at reflux with azeotropic removal of water using a Dean-Stark trap for an extended period (e.g., 72 hours).

-

Add additional pivalaldehyde and trifluoroacetic acid and continue refluxing.

-

After cooling, filter the reaction mixture and concentrate the clear solution under reduced pressure.

-

Purify the residue by distillation to afford the desired bicyclic lactam as a colorless oil.

Part B: Synthesis of (2S,5R)-2-tert-Butyl-5-methyl-1-aza-3-oxabicyclo[3.3.0]octan-4-one

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in dry tetrahydrofuran (THF) at -78 °C, followed by warming to room temperature and re-cooling to -78 °C.

-

Add the LDA solution to a solution of the bicyclic lactam from Part A in dry THF at -78 °C.

-

After stirring, add methyl iodide to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product to obtain the methylated bicyclic lactam.

Part C: Synthesis of (R)-2-Methylproline

-

Heat the methylated bicyclic lactam from Part B in 3 N hydrochloric acid at reflux for 1 hour.

-

Remove the water under reduced pressure.

-

Treat the residue with 3 N HCl and extract with dichloromethane.

-

Concentrate the combined aqueous layers and dry under reduced pressure.

-

Purify the crude product by ion-exchange chromatography (e.g., Dowex 50W x 8) to yield (R)-2-methylproline.

Logical Workflow for Synthesis

Caption: Synthetic pathway for (R)-2-methylproline.

Applications in Drug Development

The unique properties of (R)-2-methylproline make it a valuable component in drug design and development. Its incorporation into peptide-based drugs can lead to:

-

Enhanced Stability: The steric bulk of the methyl group can protect the adjacent peptide bond from enzymatic degradation by proteases, increasing the drug's half-life.[2]

-

Conformational Control: By restricting the torsional angles of the peptide backbone, (R)-2-methylproline can lock the molecule into a bioactive conformation, leading to higher potency and selectivity.[1]

-

Improved Pharmacokinetics: The modified amino acid can influence the overall physicochemical properties of a drug, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

An example of its application is in the synthesis of Veliparib, a poly(ADP-ribose) polymerase (PARP) inhibitor, where (R)-Boc-2-methylproline is a key intermediate.[4][5] Proline and its derivatives are recognized as important tectons (molecular building blocks) for the rational design of new bioactive substances, including angiotensin-converting enzyme (ACE) inhibitors.[7]

Signaling Pathway Visualization

While (R)-2-methylproline is a building block rather than a signaling molecule itself, its incorporation can influence how a therapeutic agent interacts with a signaling pathway. For instance, in the development of a PARP inhibitor like Veliparib, the ultimate goal is to disrupt the DNA damage repair pathway in cancer cells.

Caption: Inhibition of the PARP DNA repair pathway.

Conclusion

The stereochemistry of (R)-2-methylproline, centered at its α-carbon, is a critical determinant of its utility in modern organic chemistry and drug discovery. The development of robust enantioselective synthetic methods has made this valuable chiral building block more accessible. Its ability to impart conformational rigidity and enhance metabolic stability ensures that (R)-2-methylproline will continue to be a molecule of significant interest for researchers aiming to design next-generation therapeutics with improved efficacy and pharmacokinetic properties.

References

- 1. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of ( R)-Boc-2-methylproline via a Memory of Chirality Cyclization. Application to the Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS # 63399-77-9, (R)-2-Methylproline, H-alpha-Methyl-D-proline, (R)-2-Methylpyrrolidine-2-carboxylic acid - chemBlink [chemblink.com]

- 7. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid

An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid

Introduction: (R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] Its structure, which features a quaternary stereocenter at the C2 position, is similar to the amino acid proline but with an additional methyl group.[1][2] This unique stereochemistry is pivotal to its biological activity and its application as a chiral auxiliary in asymmetric synthesis.[1][2] Often supplied as a hydrochloride salt to enhance its stability and solubility, this compound is of significant interest to researchers in drug development, particularly for targeting neurological conditions.[1][2]

General Information and Identifiers

(R)-2-Methylpyrrolidine-2-carboxylic acid and its hydrochloride salt are identified by several names and registry numbers. The hydrochloride form is common for commercial and laboratory use.

| Identifier | (R)-2-Methylpyrrolidine-2-carboxylic acid (Free Base) | (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (HCl Salt) |

| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid | (2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride[1] |

| Synonyms | (S)-2-Methylpyrrolidine-2-carboxylic acid, (R)-2-Methylproline, d-a-methylproline[3][4] | (R)-2-Methylpyrrolidine-2-carboxylic acid HCl |

| CAS Number | 42856-71-3[3][4] | 123053-48-5[1][2][5][6][7] |

| Molecular Formula | C₆H₁₁NO₂[3][4] | C₆H₁₂ClNO₂[1][2][5][6][7] |

| Molecular Weight | 129.16 g/mol [3][4] | 165.62 g/mol [1][2][6][7] |

| SMILES | OC([C@@]1(C)NCCC1)=O[4] | C[C@@]1(CCCN1)C(=O)O.Cl[2][6][7] |

| InChI | InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)[3] | InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1[1][2] |

| InChIKey | LWHHAVWYGIBIEU-UHFFFAOYSA-N[3] | YWPABDPNGQMUFH-FYZOBXCZSA-N[1][6] |

Physical Properties

The physical characteristics of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride make it suitable for a variety of laboratory applications.

| Property | Value |

| Appearance | White to off-white or beige crystalline solid or powder.[2] |

| Melting Point | Approximately 340°C.[2] |

| Solubility | Demonstrates high solubility in polar solvents, particularly water.[1] The hydrochloride salt form significantly enhances its aqueous solubility.[1] It is also soluble in common organic solvents.[2] |

| Storage Conditions | Stable under inert atmosphere.[2] Should be stored at room temperature, away from moisture.[2][8][9] Some suppliers recommend storage at 2-8°C.[5][7] |

| Purity | Typically available with a purity of ≥95% or ≥97%, as determined by HPLC.[2][4][7] |

Chemical Properties and Reactivity

The compound's reactivity is primarily dictated by its carboxylic acid and secondary amine functional groups. It can participate in a range of chemical transformations.

-

Stability : The compound is stable under an inert atmosphere.[2] Thermal analysis using TGA-DSC can be employed to understand its decomposition patterns at elevated temperatures.[1]

-

Reactivity : As a bifunctional molecule, it can undergo various reactions:

-

Esterification : The carboxylic acid group can react with alcohols to form the corresponding esters, a common step for creating more complex derivatives.[2]

-

Amidation : Reaction with amines leads to the formation of amides, allowing for further functionalization.[2]

-

Reduction : The carboxylic acid can be reduced to an alcohol or amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

-

Oxidation : The compound can be oxidized to yield oxo derivatives with oxidizing agents such as potassium permanganate.[1]

-

N-Substitution : The secondary amine in the pyrrolidine ring can engage in substitution reactions with agents like alkyl halides or acyl chlorides.[1]

-

Decarboxylation : Under specific conditions, the molecule may lose carbon dioxide to produce derivatives with different biological profiles.[2]

-

Caption: General chemical reactivity pathways for (R)-2-Methylpyrrolidine-2-carboxylic acid.

Experimental Protocols

Asymmetric Synthesis from (S)-Proline

This protocol outlines a multi-step synthesis to produce the target compound, leveraging a chiral precursor to establish the desired stereochemistry.[10]

Step 1: Synthesis of Azetidinone Intermediate

-

Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in 100 mL of acetonitrile.

-

Add 30 g of magnesium sulfate to the suspension.

-

Heat the mixture at 60°C for 24 hours, then stir at room temperature for an additional 2 days.

-

Filter the mixture and wash the collected solid with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate, wash with a saturated sodium bicarbonate solution, dry over magnesium sulfate, and concentrate again.

-

Recrystallize the crude product from ethanol to yield the pure azetidinone intermediate.[10]

Step 2: Methylation of the Azetidinone Intermediate

-

Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in 30 mL of THF and cool to -78°C.

-

Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise.

-

After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).

-

Allow the reaction to warm to -30°C over a 2-hour period.

-

Quench the reaction with water, allow it to warm to room temperature, and extract the mixture with chloroform.[10]

Step 3: Hydrolysis to (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

-

Add the methylated intermediate (430 mg, 1.66 mmol) to 5 mL of 6M HCl.

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the solution under reduced pressure.

-

Grind the residue with hot acetone. After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.[10]

Caption: Workflow for the asymmetric synthesis of the target compound from (S)-proline.

Biological Activity and Applications

The distinct structure and chirality of (R)-2-Methylpyrrolidine-2-carboxylic acid make it a valuable compound in pharmacological research and synthetic chemistry.

-

Pharmaceutical Building Block : It serves as a key chiral building block for synthesizing pharmaceuticals.[1][2] Its primary area of investigation is in developing treatments for neurological disorders, where it may be incorporated into more complex active pharmaceutical ingredients.[1][2]

-

Enzyme Modulation : The biological activity is linked to its potential to modulate enzymatic pathways.[1][2] Research suggests it may act as an inhibitor or modulator of enzymes involved in neurotransmitter regulation.[1][2] Its specific (R)-configuration is crucial for selective interactions with the chiral binding sites of biological targets like enzymes.[1][2]

-

Asymmetric Synthesis : Beyond its direct biological applications, it is used as a chiral auxiliary or catalyst in asymmetric synthesis.[1][2] This allows for the production of other enantiomerically pure compounds, which is critical in the pharmaceutical industry where often only one enantiomer of a drug is active.[1]

-

Peptide Synthesis : Due to its structural similarity to proline, it can be used as a building block in the synthesis of unique peptides (peptidomimetics) that have specific biological roles or therapeutic effects.[1][2]

Caption: Conceptual diagram of the compound's potential role as an enzyme modulator.

References

- 1. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]

- 2. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]

- 3. 2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | CID 95491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]

- 7. chemshuttle.com [chemshuttle.com]

- 8. 123053-48-5|(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 9. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS#: 1508261-86-6 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-2-Methylpyrrolidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-Methylpyrrolidine-2-carboxylic acid (CAS Number: 123053-48-5), a chiral, non-proteinogenic amino acid derivative. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and discusses its applications in research and drug development, including its biological context.

Core Chemical and Physical Data

(R)-2-Methylpyrrolidine-2-carboxylic acid, often supplied as its hydrochloride salt, is a unique chiral building block. The presence of a methyl group at the α-carbon introduces significant steric hindrance, which rigidly constrains the conformation of the pyrrolidine ring. This feature is highly valuable in the design of peptides and other bioactive molecules, as it can enhance stability and influence biological activity.

Table 1: Physicochemical Properties of (R)-2-Methylpyrrolidine-2-carboxylic Acid and its Hydrochloride Salt

| Property | Value/Description | Citations |

| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid | |

| CAS Number | 123053-48-5 (hydrochloride salt); 63399-77-9 (free acid) | |

| Molecular Formula | C₆H₁₁NO₂ (free acid); C₆H₁₂ClNO₂ (hydrochloride salt) | |

| Molecular Weight | 129.16 g/mol (free acid); 165.62 g/mol (hydrochloride salt) | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | ~280 - 285 °C (decomposes) (free acid); ~340 °C (hydrochloride salt) | |

| Solubility | Moderately soluble in water (free acid); High water solubility (>100 mg/mL) (hydrochloride salt) | |

| Optical Rotation ([α]₂₀ᴰ) | +15.6° in water (hydrochloride salt) | |

| pKa | ~2-3 (carboxylic acid group) |

Table 2: Spectroscopic Data for (R)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride

| Spectroscopy Type | Characteristic Peaks/Signals | Citations |

| ¹³C NMR | δ 179.8 (COOH), 62.5 (C2), 24.1 (CH₃) | |

| FT-IR | 1740 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, carboxylic acid O-H) |

Experimental Protocols

The synthesis of enantiomerically pure (R)-2-Methylpyrrolidine-2-carboxylic acid can be approached through two primary strategies: asymmetric synthesis starting from a chiral precursor or the resolution of a racemic mixture. Below are detailed methodologies for both approaches.

Asymmetric Synthesis from (S)-Proline

This protocol describes the synthesis of the (S)-enantiomer, which can be adapted to produce the (R)-enantiomer by starting with (R)-proline. The process involves the formation of a protected intermediate, methylation at the α-carbon, and subsequent hydrolysis.

Experimental Workflow: Asymmetric Synthesis

Protocol Details:

-

Synthesis of the Azetidinone Intermediate:

-

Suspend (S)-proline (1 equivalent) and chloral hydrate (2.1 equivalents) in acetonitrile.

-

Add magnesium sulfate (MgSO₄) to the suspension.

-

Heat the mixture at 60°C for 24 hours, followed by stirring at room temperature for 48 hours.

-

Filter the mixture and wash the residue with ethyl acetate.

-

Combine the organic phases, wash with saturated sodium bicarbonate solution, dry over MgSO₄, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to yield the white, solid azetidinone intermediate.

-

-

Methylation of the Azetidinone Intermediate:

-

Dissolve the azetidinone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78°C.

-

Add a 2M solution of lithium diisopropylamide (LDA) (1.2 equivalents) dropwise.

-

After 30 minutes, add methyl iodide (2 equivalents).

-

Allow the mixture to warm to -30°C over 2 hours.

-

Quench the reaction with water and allow it to warm to room temperature.

-

Extract the product with chloroform, wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the methylated intermediate.

-

-

Hydrolysis to the Final Product:

-

Add the methylated azetidinone intermediate to 6M hydrochloric acid (HCl).

-

Heat the mixture at reflux for 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Grind the residue with hot acetone. After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.

-

Synthesis via Racemate Resolution

This method involves the synthesis of a racemic mixture of 2-methylpyrrolidine-2-carboxylic acid, followed by resolution using a chiral resolving agent, such as tartaric acid.

Experimental Workflow: Racemic Synthesis and Chiral Resolution

The Impact of α-Methylation on Proline Analogs: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of α-methylated proline analogs into peptides and small molecules represents a significant strategy in medicinal chemistry for modulating biological activity. This modification introduces a conformational rigidity that can pre-organize a molecule into a bioactive conformation, enhance metabolic stability, and influence receptor or enzyme interactions. This in-depth technical guide explores the biological activity of α-methylated proline analogs, presenting key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows. The information provided herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics leveraging this unique structural motif.

Introduction

Proline, with its unique cyclic structure, plays a critical role in determining the secondary structure of peptides and proteins. The introduction of a methyl group at the α-carbon of the proline ring further constrains its conformational freedom, primarily influencing the peptide backbone's geometry. This steric hindrance generally favors a trans conformation of the preceding peptide bond and restricts the accessible dihedral angles (φ, ψ), often promoting the formation of β-turns and helical structures.[1][2] These conformational effects can translate into enhanced biological activity, improved proteolytic resistance, and altered pharmacokinetic profiles, making α-methylated proline analogs valuable building blocks in drug discovery. This guide will delve into specific examples of their application as enzyme inhibitors and receptor modulators.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various α-methylated proline analogs and related compounds, providing a comparative overview of their potency against different biological targets.

Table 1: Enzyme Inhibition Data

| Compound/Analog | Target Enzyme | Inhibition Parameter | Value | Reference(s) |

| Boc-α-MePro-Phe-His-Leuψ[CHOHCH₂]Val-Ile-Amp | Human Plasma Renin | IC₅₀ | 1.8 nM | [1] |

| Boc-α-MePro-Phe-His-Leuψ[CHOHCH₂]Val-Ile-Amp | Hog Renin | IC₅₀ | 1.6 nM | [1] |

| N-formyl L-proline (NFLP) | Human PYCR1 | Kᵢ | 100 µM | [3] |

| L-thiazolidine-4-carboxylate | Human PYCR1 | Kᵢ | ~400 µM | [4] |

| L-thiazolidine-2-carboxylate | Human PYCR1 | Kᵢ | ~600 µM | [4] |

| L-tetrahydro-2-furoic acid (THFA) | Human PYCR1 | Kᵢ | ~2 mM | [3] |

| Cyclopentanecarboxylate (CPC) | Human PYCR1 | Kᵢ | ~1 mM | [4] |

| (S)-tetrahydro-2H-pyran-2-carboxylic acid | Human PYCR1 | Kᵢ | 70 µM | [5][6] |

| 1,3-Dithiolane-2-carboxylic acid | Human PYCR1 | Kᵢ | 40 µM | [5] |

| 1-hydroxyethane-1-sulfonate | Human PYCR1 | Kᵢ | 100 µM | [5] |

Table 2: Bradykinin Receptor Interaction (General Analogs)

| Compound/Analog | Receptor | Assay Type | Parameter | Value | Reference(s) |

| Bradykinin | Human B2 Receptor | Competitive Binding ([³H]bradykinin) | pKᵢ | 8.96 - 10.19 | [7] |

| des-Arg⁹-Bradykinin | Human B1 Receptor | Competitive Binding | pKᵢ | ~8 | [8] |

| Icatibant (B2 Antagonist) | Human B2 Receptor | Competitive Binding | pKᵢ | ~9.5 | [8] |

| [α-MePro³]-Bradykinin | Not specified | Conformational Study | - | Induces β-turn | [9] |

| [α-MePro⁷]-Bradykinin | Not specified | Conformational Study | - | Induces β-turn | [9] |

Note: Specific quantitative binding or functional data for α-methylproline-containing bradykinin analogs is limited in publicly available literature. The table provides context with known ligands and the observed conformational effects of α-methylation on bradykinin.

Experimental Protocols

This section provides detailed methodologies for the synthesis, conformational analysis, and biological evaluation of α-methylated proline analogs.

Synthesis of α-Methylproline-Containing Peptides (Solid-Phase Peptide Synthesis)

This protocol outlines a general procedure for the manual Fmoc-based solid-phase peptide synthesis (SPPS) of a peptide containing an α-methylproline residue.

Materials:

-

Fmoc-protected amino acids (including Fmoc-α-MePro-OH)

-

Rink Amide MBHA resin (or other suitable resin depending on C-terminus)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling (will be negative for proline and α-methylproline).

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence. For the coupling of Fmoc-α-MePro-OH, extend the coupling time to 4-6 hours or use a more potent coupling agent like HATU if necessary due to steric hindrance.

-

Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Conformational Analysis

This protocol provides a general workflow for the conformational analysis of an α-methylated proline-containing peptide in solution.[10][11][12][13][14]

Materials:

-

Purified peptide

-

Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN)

-

NMR spectrometer

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a concentration of 1-5 mM.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining secondary structure. A strong Hα(i) - Hδ(i+1) NOE is indicative of a trans peptide bond, while a strong Hα(i) - Hα(i+1) NOE suggests a cis conformation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons with their directly attached carbons. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization of the preceding peptide bond.

-

-

Data Analysis and Structure Calculation:

-

Assign all proton and carbon resonances using the combination of 2D NMR spectra.

-

Identify and quantify NOE/ROE cross-peaks to generate distance restraints.

-

Use the distance restraints in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

-

Analyze the resulting structures to characterize the predominant conformation(s) of the peptide.

-

This protocol outlines the general steps for determining the solid-state structure of an α-methylated proline-containing peptide.[15][16][17]

Materials:

-

Highly purified peptide (>98%)

-

Crystallization screening kits

-

Crystallization plates (e.g., sitting drop or hanging drop)

-

Microscope

-

Cryoprotectant solutions

-

X-ray diffractometer

Procedure:

-

Crystallization Screening:

-

Dissolve the peptide in a suitable buffer at a high concentration (e.g., 10-20 mg/mL).

-

Set up crystallization trials using various commercially available screening kits that cover a wide range of precipitants, salts, and pH values.

-

Use vapor diffusion methods (sitting or hanging drop) to equilibrate the peptide solution with the reservoir solution.

-

-

Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, peptide, and additives, as well as the temperature.

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the best-diffracting crystals.

-

Soak the crystals in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during data collection.

-

-

X-ray Diffraction Data Collection:

-

Mount the cryo-cooled crystal on the goniometer of an X-ray diffractometer.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods.

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.

-

-

Structure Validation: Validate the final structure using established crystallographic criteria (e.g., R-factor, R-free, Ramachandran plot analysis).

Biological Assays

This protocol describes a typical in vitro assay to determine the IC₅₀ of an α-methylated proline-containing peptide against renin.[18][19][20]

Materials:

-

Recombinant human renin

-

Renin FRET substrate

-

Assay buffer (e.g., Tris or MES buffer at optimal pH)

-

Test inhibitor (α-methylated proline analog)

-

Known renin inhibitor (positive control, e.g., Aliskiren)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

-

Assay Setup:

-

To the wells of the microplate, add the assay buffer.

-

Add the test inhibitor or control inhibitor to the appropriate wells.

-

Add the renin enzyme solution to all wells except the blank.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the renin FRET substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

This protocol outlines a method to determine the Kᵢ of an α-methylated proline analog against PYCR1 by monitoring NADH consumption.[3][4][5][6][21][22][23]

Materials:

-

Recombinant human PYCR1

-

Δ¹-pyrroline-5-carboxylate (P5C)

-

β-Nicotinamide adenine dinucleotide (NADH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 1 mM EDTA)

-

Test inhibitor

-

96-well UV-transparent microplate

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of PYCR1, P5C, NADH, and the test inhibitor in the assay buffer.

-

Assay Setup: Set up reactions with varying concentrations of the substrate (P5C) and a fixed concentration of the inhibitor. Also, include a control with no inhibitor.

-

Reaction Initiation: In the wells of the microplate, combine the assay buffer, NADH, P5C, and the inhibitor. Initiate the reaction by adding the PYCR1 enzyme.

-

Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in kinetic mode for 5-10 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

-

Generate a Michaelis-Menten plot (velocity vs. substrate concentration) for the uninhibited reaction to determine Kₘ and Vₘₐₓ.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for both the inhibited and uninhibited reactions to determine the mechanism of inhibition.

-

For competitive inhibition, the Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.

-

This protocol describes a competitive binding assay to determine the affinity of an α-methylated proline-containing bradykinin analog for the B1 or B2 receptor.[7][8][24]

Materials:

-

Cell membranes expressing the human bradykinin B1 or B2 receptor

-

Radioligand (e.g., [³H]bradykinin for B2 receptors)

-

Unlabeled test peptide (α-methylated proline analog)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In assay tubes, incubate a constant concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled test peptide. Include controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled bradykinin).

-

Incubation: Incubate the mixture at a specified temperature for a time sufficient to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of α-methylated proline analogs.

Signaling Pathway: PYCR1 Inhibition

Experimental Workflow: Peptide Synthesis and Purification

Logical Relationship: Conformational Analysis Strategy

Conclusion

The α-methylation of proline is a powerful tool for constraining peptide conformation and enhancing biological activity. As demonstrated by the potent inhibition of renin and PYCR1, this modification can lead to the development of highly effective therapeutic agents. The detailed experimental protocols and workflows provided in this guide offer a practical framework for the synthesis, characterization, and biological evaluation of α-methylated proline analogs. Future research in this area will likely focus on exploring a wider range of biological targets and further refining the design principles for incorporating these unique building blocks into novel drug candidates. The continued application of advanced analytical techniques, such as NMR and X-ray crystallography, will be essential in elucidating the structure-activity relationships that govern the biological effects of these conformationally constrained molecules.

References

- 1. alpha-Methylproline-containing renin inhibitory peptides: in vivo evaluation in an anesthetized, ganglion-blocked, hog renin infused rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eaglebio.com [eaglebio.com]

- 3. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. innoprot.com [innoprot.com]

- 8. benchchem.com [benchchem.com]

- 9. Beta-turns induced in bradykinin by (S)-alpha-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 12. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labcorp.com [labcorp.com]

- 20. benchchem.com [benchchem.com]

- 21. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 ( PYCR1) (Journal Article) | OSTI.GOV [osti.gov]

- 24. Cis–Trans Isomerizations of Proline Residues are Key to Bradykinin Conformations - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Action for Proline-Derivative Organocatalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for proline-derivative organocatalysts, a cornerstone of modern asymmetric synthesis. We will delve into the core catalytic cycles, present quantitative data for key transformations, provide detailed experimental protocols, and visualize the mechanistic pathways.

Core Mechanistic Principles: Enamine and Iminium Catalysis

Proline and its derivatives are versatile organocatalysts that can activate carbonyl compounds through two primary, interconnected catalytic cycles: enamine catalysis and iminium catalysis . The ability of proline's secondary amine to reversibly form covalent intermediates with carbonyl compounds, coupled with the stereodirecting influence of its chiral scaffold and the role of the carboxylic acid group, underpins its catalytic power.

Enamine Catalysis: Activating the Nucleophile

In enamine catalysis, the proline catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[1] This process increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, making it a more potent nucleophile for subsequent carbon-carbon bond-forming reactions such as aldol, Mannich, and Michael additions.[2] The chirality of the proline catalyst is transferred during the carbon-carbon bond formation step, leading to an enantiomerically enriched product. The catalytic cycle is then closed by hydrolysis of the resulting iminium ion, which regenerates the catalyst and releases the product.

Iminium Catalysis: Activating the Electrophile

Conversely, iminium catalysis involves the reaction of proline with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion. This transformation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the carbonyl compound, rendering it more susceptible to nucleophilic attack. This activation mode is particularly relevant for conjugate addition reactions. The chiral proline backbone effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome. Similar to enamine catalysis, the cycle is completed by hydrolysis to release the product and regenerate the catalyst.

The Role of Oxazolidinones

In proline-catalyzed reactions, oxazolidinones can form from the reaction of the catalyst with either the aldehyde or ketone.[3] Initially considered as unproductive "parasitic" species, there is growing evidence that oxazolidinones can act as reservoirs for the catalyst and may be key intermediates in some reaction pathways, existing in equilibrium with the catalytically active enamine and iminium ion species.[4]

Key Asymmetric Transformations and Quantitative Data

Proline and its derivatives have been successfully employed in a wide array of asymmetric carbon-carbon bond-forming reactions. Below are representative data for three major classes of these transformations: the aldol reaction, the Mannich reaction, and the Michael addition.

Proline-Catalyzed Aldol Reaction

The direct asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. Proline catalyzes this reaction via an enamine intermediate, with the stereochemical outcome often rationalized by the Zimmerman-Traxler model.[5]

| Entry | Aldehyde (Electrophile) | Ketone (Nucleophile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |

| 1 | p-Nitrobenzaldehyde | Acetone | (S)-Proline (30) | Acetone | 4 | 68 | - | 76 |

| 2 | Isovaleraldehyde | Acetone | (S)-Proline (20) | Acetone | 48 | 97 | - | 96 |

| 3 | Benzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 30 | 78 | 90:10 | 95 |

| 4 | p-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (20) | DMSO | 4 | 99 | 95:5 | 96 |

Proline-Catalyzed Mannich Reaction

The three-component Mannich reaction, involving an aldehyde, an amine, and a ketone, is a highly efficient method for synthesizing chiral β-amino carbonyl compounds. Proline catalysis proceeds through an enamine mechanism, where the enamine attacks an in situ-formed imine.[6]

| Entry | Aldehyde | Amine | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | p-Nitrobenzaldehyde | p-Anisidine | Acetone | (S)-Proline (35) | DMSO | 12 | 50 | >95:5 | 94 |

| 2 | Formaldehyde | p-Anisidine | Cyclohexanone | (S)-Proline (35) | DMSO | 2 | 92 | - | >99 |

| 3 | Isovaleraldehyde | p-Anisidine | Acetone | (S)-Proline (35) | DMSO | 48 | 95 | >95:5 | 96 |

| 4 | Benzaldehyde | p-Anisidine | Hydroxyacetone | (S)-Proline (10) | NMP | 24 | 93 | >95:5 | >99 |

Proline-Catalyzed Michael Addition

Proline and its derivatives catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. Depending on the substrates, this can proceed through either enamine or iminium ion activation.

| Entry | Michael Acceptor | Michael Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | β-Nitrostyrene | Cyclohexanone | (S)-Proline (35) | CHCl₃ | 120 | 97 | 90:10 | 20 |

| 2 | β-Nitrostyrene | Propanal | (S)-Proline (10) | CH₂Cl₂ | 24 | 82 | 90:10 | 92 |

| 3 | Diethyl malonate | Chalcone | (S)-Proline (5) | [bmim]PF₆ | 1 | 92 | - | - |

| 4 | Thiophenol | Cyclohexenone | (S)-Proline (10) | Toluene | 24 | 95 | - | 52 |

Detailed Experimental Protocols

The following are representative experimental procedures for the proline-catalyzed aldol, Mannich, and Michael reactions.

Experimental Protocol: Proline-Catalyzed Aldol Reaction of Benzaldehyde and Cyclohexanone

Procedure:

-

A 25 mL flask is charged with (S)-proline (115 mg, 1 mmol, 10 mol%), methanol (1.33 mL), water (330 µL), and cyclohexanone (5.18 mL, 50 mmol).[7]

-

The mixture is stirred for 10 minutes at room temperature.[7]

-

The flask is then cooled to 0 °C in an ice bath.

-

Benzaldehyde (1.02 mL, 10 mmol) is added slowly via syringe.[7]

-

The flask is sealed and the reaction mixture is stirred at room temperature for 30 hours.[7]

-

Upon completion, the mixture is filtered through a pad of silica gel with ethyl acetate and concentrated under reduced pressure.

-

The conversion and diastereomeric ratio are determined by ¹H NMR analysis of the crude mixture.

-

The residue is purified by column chromatography on silica gel (e.g., ethyl acetate/cyclohexane, 2:8) to afford the desired aldol product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Protocol: Three-Component Mannich Reaction

Procedure:

-

To a vial, add the aldehyde (1.0 mmol) and p-anisidine (1.1 mmol).[6]

-

Add the solvent system, for example, a 4:1 mixture of DMSO and acetone (10 mL total).[6]

-

Add (S)-proline (e.g., 20 mol%) to the mixture.[6]

-

Stir the resulting suspension vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).[6]

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Experimental Protocol: Michael Addition of an Aldehyde to a Nitroalkene

Procedure:

-

To a solution of the α,β-unsaturated nitroalkene (0.3 mmol) in toluene (0.1 M), add the aldehyde (10 equivalents) and DL-Proline (20 mol%).

-

Stir the reaction mixture at ambient temperature.

-

Monitor the reaction by TLC (approximately 12 hours for completion).

-

Upon completion, add ethyl acetate (0.2 mL) to the reaction product.

-

Wash the solution twice with water (2 x 1.0 mL), dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield the crude product.

-

Purify the product by chromatography on a silica gel column (e.g., hexanes/ethyl acetate, 5:1).

Conclusion

Proline-derivative organocatalysis represents a powerful and versatile strategy in modern organic synthesis, enabling the stereoselective formation of complex molecules under mild and often environmentally benign conditions. The mechanistic dichotomy of enamine and iminium catalysis allows for the activation of a broad range of substrates, leading to highly efficient and selective aldol, Mannich, Michael, and other carbon-carbon bond-forming reactions. Understanding the underlying catalytic cycles, the factors influencing stereoselectivity, and the practical aspects of reaction execution is crucial for researchers in academia and industry to fully harness the potential of this "simplest enzyme." This guide provides a foundational understanding and practical data to aid in the design and implementation of proline-catalyzed transformations in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

- 6. L-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Profile of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid derivative of interest in pharmaceutical research and development. This document consolidates available data on its solubility in various solvents, offers insights into its physicochemical properties influencing solubility, details relevant experimental protocols, and presents a visual representation of a common synthetic route.

Physicochemical Properties

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is the hydrochloride salt of (R)-2-Methylpyrrolidine-2-carboxylic acid. The presence of a carboxylic acid functional group, a secondary amine within the pyrrolidine ring, and its formulation as a hydrochloride salt are the primary determinants of its solubility characteristics.

Structure:

pKa Values (Estimated)

| Ionizable Group | Estimated pKa | Rationale |

| Carboxylic Acid (-COOH) | ~2-3 | Similar to the carboxylic acid group in proline, the electron-withdrawing effect of the adjacent protonated amine group lowers its pKa. |

| Pyrrolidine Nitrogen (-NH₂⁺-) | ~10-11 | The secondary amine in the pyrrolidine ring is expected to have a pKa similar to that of proline's secondary amine. |

The zwitterionic nature of the free amino acid and the salt form of the hydrochloride significantly influence its solubility in aqueous solutions at different pH values.

Solubility Profile

The hydrochloride salt form of (R)-2-Methylpyrrolidine-2-carboxylic acid enhances its solubility in polar solvents, particularly in water.

Quantitative Solubility Data

| Solvent | Temperature | Solubility |

| Water | Not Specified | > 100 mg/mL[1] |

Qualitative Solubility Data

| Solvent | Solubility Description | Rationale |

| Methanol | Considerable solubility[2] | As a polar protic solvent, methanol can effectively solvate the ionic hydrochloride salt and form hydrogen bonds with the carboxylic acid and the pyrrolidine nitrogen. |

| Ethanol | Considerable solubility[2] | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds contribute to good solubility. |

| Dimethyl Sulfoxide (DMSO) | Variable solubility | As a polar aprotic solvent, DMSO can solvate the cation but is less effective at solvating the chloride anion compared to protic solvents, leading to variable solubility. |

The free acid form, (R)-2-Methylpyrrolidine-2-carboxylic acid, is described as being moderately soluble in water.[4]

Experimental Protocols for Solubility Determination

Standard laboratory procedures can be employed to determine the solubility of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. A general protocol for determining solubility in various solvents is outlined below.

General Shake-Flask Method

This method is widely used to determine equilibrium solubility.

Materials:

-

(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS)

Procedure:

-

Add an excess amount of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride to a known volume of the selected solvent in a vial.

-

Seal the vial and place it on a shaker or stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

The following diagram illustrates a general workflow for solubility determination.

Workflow for determining equilibrium solubility.

Synthesis Workflow